molecular formula C14H20N2O2 B3113041 Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate CAS No. 1932572-89-8

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3113041
CAS No.: 1932572-89-8
M. Wt: 248.32
InChI Key: DQLSXOAEXCBESC-YPMHNXCESA-N
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Description

“Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate” is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . It has two defined stereocenters .


Molecular Structure Analysis

The molecular structure of “Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 329.2±17.0 °C at 760 mmHg, and a flash point of 136.6±13.7 °C .


Physical and Chemical Properties Analysis

“Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 329.2±17.0 °C at 760 mmHg, and a flash point of 136.6±13.7 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 190.0±3.0 cm3 .

Scientific Research Applications

Synthesis of Benzyl Esters

A study by Tummatorn, Albiniak, and Dudley (2007) highlights the use of the title reagent in mediating esterification reactions between carboxylic acids, leading to the formation of benzyl esters. This process is noteworthy for its tolerance of sensitive functionalities, such as alcohols, phenols, and amides, without affecting them. The dual role of triethylamine as both a promoter and a scavenger in these reactions is significant for its efficiency and selectivity (J. Tummatorn, P. A. Albiniak, & G. Dudley, 2007).

Ring Opening of cis-3-Alkylaziridine-2-carboxylates

Lee et al. (2001) achieved syntheses of cis-3-alkylaziridine-2-carboxylates, including derivatives relevant to the compound , via the reaction of α-aminonitrile and alkyldiazoacetate in the presence of a Lewis acid. This methodology was applied for preparing chiral aziridines, which were further utilized for synthesizing various amino acids through regioselective aziridine ring openings (K.-D. Lee et al., 2001).

Synthesis of Novel Amides

Koroleva, Gusak, Ignatovich, and Ermolinskaya (2011) documented the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating the versatility of amide formation reactions and their relevance in synthesizing compounds with potential biological activity. This study provides insight into the methodologies for amide bond formation and its applications in medicinal chemistry (E. Koroleva et al., 2011).

Mechanism of Action

Target of Action

A related compound, n-benzoyl-(2r,3s)-3-phenylisoserine, is known to be essential for the biological activity of taxol , a potent anticancer agent . This suggests that Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate may also interact with similar targets involved in cancer cell proliferation and survival.

Properties

IUPAC Name

benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSXOAEXCBESC-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
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Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 3
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
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Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 5
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 6
Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

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